molecular formula C25H16N2O3S B2385120 N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide CAS No. 922472-94-4

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2385120
CAS No.: 922472-94-4
M. Wt: 424.47
InChI Key: BSUWXGKZXKZRQW-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which is a protein that plays a crucial role in regulating gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor in lab experiments include its potent inhibitory effect on this compound, which makes it a useful tool for studying the role of this compound in gene expression. Additionally, this compound inhibitor has been found to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. However, the limitations of using this compound inhibitor in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor research. One direction is to investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound inhibitor and its effects on gene expression. Furthermore, the development of more potent and selective this compound inhibitors could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor involves several steps, including the preparation of 5-benzoyl-4-phenylthiazole-2-carboxylic acid, which is then condensed with 2-aminobenzofuran to form the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells by suppressing the expression of oncogenes. Additionally, this compound inhibitor has been shown to improve the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. Furthermore, this compound inhibitor has been found to have a neuroprotective effect in the treatment of Alzheimer's disease.

Biochemical Analysis

Biochemical Properties

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to engage in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . For instance, the compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and contributing to its antioxidant properties . Additionally, the benzofuran moiety may facilitate interactions with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell function by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These pathways are crucial for cell survival, growth, and differentiation, and their modulation by this compound can lead to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions . For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, such as prolonged activation of antioxidant pathways and persistent inhibition of cell proliferation . These temporal effects highlight the potential of this compound for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O3S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(31-23)27-24(29)20-15-18-13-7-8-14-19(18)30-20/h1-15H,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUWXGKZXKZRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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